2-Methoxy-4-(piperazin-1-yl)phenol
Overview
Description
2-Methoxy-4-(piperazin-1-yl)phenol is a chemical compound with the molecular weight of 208.26 . Its IUPAC name is 2-methoxy-4-(1-piperazinyl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid .Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing derivatives related to 2-Methoxy-4-(piperazin-1-yl)phenol, demonstrating the chemical versatility and potential of these compounds for further functionalization. For instance, the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride highlights the capacity to create compounds with varied functional groups, enhancing their reactivity and potential applications in medicinal chemistry (Wang Xiao-shan, 2011).
Anticancer Activity
Compounds structurally related to this compound have been investigated for their anticancer properties. The synthesis and characterization of praseodymium (III) and neodymium (III) complexes containing a related ligand demonstrated potential antibacterial and antifungal activities, suggesting their utility in developing new therapeutic agents (V. Geethalaksmi & C. Theivarasu, 2016).
Neuropharmacological Properties
Research on phenylpiperazine derivatives, including those related to this compound, has shown promising neuropharmacological properties. These compounds have been evaluated for their potential as dopamine D2 receptor agonists with antioxidant activity, which could be beneficial in treating neurological disorders such as Parkinson’s disease (A. Kaczor et al., 2021).
Material Science Applications
The structural versatility of this compound derivatives enables their application in material science. For instance, studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into their potential uses in designing materials with specific electronic and optical properties (K. Kumara et al., 2017).
Safety and Hazards
This compound is considered toxic if swallowed and can cause severe skin burns and eye damage .
Relevant Papers Several papers related to 2-Methoxy-4-(piperazin-1-yl)phenol were found . These papers cover topics such as the therapeutic potential of similar compounds , the design and synthesis of related compounds , and more. These could provide further insights into the properties and potential applications of this compound.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, possibly alpha1-adrenergic receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors can influence numerous neurodegenerative and psychiatric conditions .
Result of Action
Similar compounds have been shown to have therapeutic potential in treating various neurological conditions .
Properties
IUPAC Name |
2-methoxy-4-piperazin-1-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQZYVLEBQJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647555 | |
Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-93-6 | |
Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-piperazin-1-yl-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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